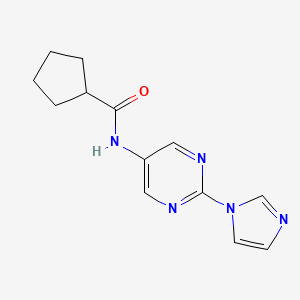
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
作用機序
Target of Action
The compound N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various targets depending on their chemical structure . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways depending on their chemical structure and target of action . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde with an appropriate amine.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction.
Cyclopentanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted imidazole or pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for the development of enzyme inhibitors.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
類似化合物との比較
Similar Compounds
- N-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)cyclopentanecarboxamide
- N-(2-(1H-imidazol-1-yl)pyridine-5-yl)cyclopentanecarboxamide
- N-(2-(1H-imidazol-1-yl)pyrazine-5-yl)cyclopentanecarboxamide
Uniqueness
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to the specific positioning of the imidazole and pyrimidine rings, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in different biological activities and therapeutic potentials compared to its analogs.
特性
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-12(10-3-1-2-4-10)17-11-7-15-13(16-8-11)18-6-5-14-9-18/h5-10H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMRMFFUIWDCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
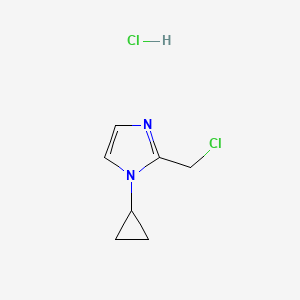
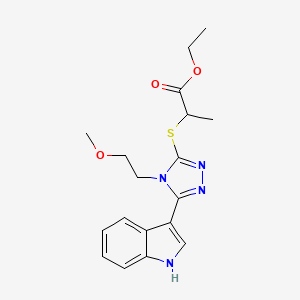
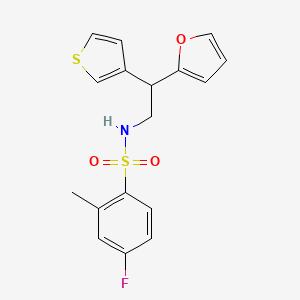
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2775560.png)
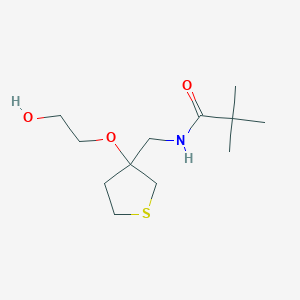
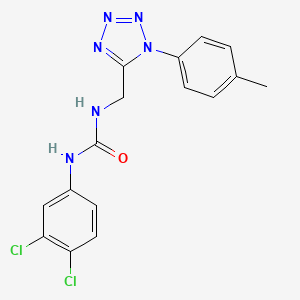
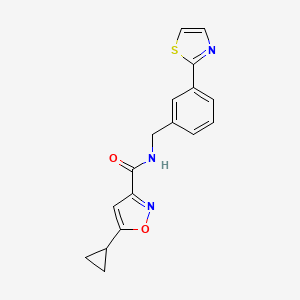
![6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2775569.png)
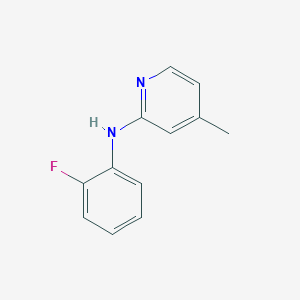
![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)

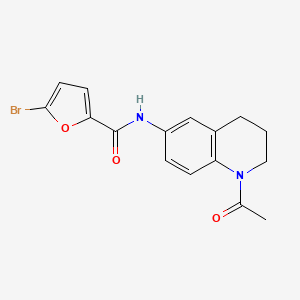
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)
